PEG4 Chain Length vs. PEG2 and PEG6: A Balances Solubility and Steric Accessibility
The PEG4 spacer of Azido-PEG4-Boc provides a quantifiable balance between aqueous solubility and linker length, as inferred from established PEG physicochemical principles. While direct comparative solubility data for this specific compound series is limited, the trend that solubility increases with PEG chain length up to a point is well-documented for PEG-based compounds . Azido-PEG4-Boc exhibits a calculated logP of -0.073, indicating balanced hydrophilic-lipophilic properties . In contrast, Azido-PEG2-C2-Boc (PEG2) has a higher computed XLogP3-AA of 1.6, signifying increased hydrophobicity and lower expected aqueous solubility [1]. While Azido-PEG6-C2-Boc (PEG6) likely offers higher solubility, its increased chain length and molecular weight (435.51 g/mol vs. 347.41 g/mol) may introduce greater steric bulk, potentially hindering efficient ternary complex formation in PROTAC applications .
| Evidence Dimension | Hydrophilicity / Lipophilicity Balance (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = -0.073 |
| Comparator Or Baseline | Azido-PEG2-C2-Boc (PEG2 analog) XLogP3-AA = 1.6 |
| Quantified Difference | Azido-PEG4-Boc is >1.6 logP units more hydrophilic than the PEG2 analog. |
| Conditions | Computational prediction (Fluorochem data for target; PubChem for PEG2 analog). |
Why This Matters
This difference in hydrophilicity directly influences solubility in aqueous buffers, a critical parameter for bioconjugation efficiency and minimizing non-specific binding in biological assays.
- [1] PubChem. Azido-PEG2-t-butyl ester (CID 60146180). View Source
